molecular formula C5H3NO3S B1500804 2-Formylthiazole-4-carboxylic acid CAS No. 89283-79-4

2-Formylthiazole-4-carboxylic acid

Cat. No.: B1500804
CAS No.: 89283-79-4
M. Wt: 157.15 g/mol
InChI Key: DWYUJPDNWBOFEI-UHFFFAOYSA-N
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Description

2-Formylthiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a formyl group (-CHO) at the second position and a carboxylic acid group (-COOH) at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formylthiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of thiazole derivatives with formylating agents and subsequent oxidation. For instance, the reaction of 2-aminothiazole with formic acid and acetic anhydride can yield 2-formylthiazole, which can then be oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Formylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products:

    Oxidation: 2-Thiazole-4,5-dicarboxylic acid.

    Reduction: 2-Hydroxymethylthiazole-4-carboxylic acid.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Formylthiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, and anticancer agents.

    Industry: It is used in the development of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-formylthiazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Methylthiazole-4-carboxylic acid
  • 2-Formylthiazole

Comparison: 2-Formylthiazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity Compared to 2-aminothiazole-4-carboxylic acid, it has different functional groups that allow for different types of chemical modifications and interactions

Properties

IUPAC Name

2-formyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUJPDNWBOFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665515
Record name 2-Formyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-79-4
Record name 2-Formyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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